molecular formula C19H20ClNO2S2 B12673129 Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester CAS No. 165391-84-4

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester

Cat. No.: B12673129
CAS No.: 165391-84-4
M. Wt: 394.0 g/mol
InChI Key: KUCNABXDTPIJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a thienyl group and a cyclohexyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Thienyl Derivative: The synthesis begins with the preparation of the 2-methyl-3-thienyl derivative through a series of reactions involving thiophene and methylation agents.

    Chlorination: The thienyl derivative is then chlorinated to introduce the chlorine atom at the desired position.

    Thioxomethylation: The chlorinated thienyl derivative undergoes thioxomethylation to introduce the thioxomethyl group.

    Amination: The thioxomethylated compound is then reacted with an amine to form the amino derivative.

    Esterification: Finally, the amino derivative is esterified with cyclohexanol to form the cyclohexyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thioxomethyl group, converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The thienyl group and the cyclohexyl ester moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester
  • Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester

Uniqueness

Compared to similar compounds, benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester stands out due to the presence of the thioxomethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

165391-84-4

Molecular Formula

C19H20ClNO2S2

Molecular Weight

394.0 g/mol

IUPAC Name

cyclohexyl 2-chloro-5-[(2-methylthiophene-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C19H20ClNO2S2/c1-12-15(9-10-25-12)18(24)21-13-7-8-17(20)16(11-13)19(22)23-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,24)

InChI Key

KUCNABXDTPIJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.